5-Bromoquinoline-8-carboxylic acid
Overview
Description
5-Bromoquinoline-8-carboxylic acid is a versatile chemical compound used in scientific research. It has a unique structure that enables it to be utilized in various applications, such as drug discovery and synthesis of organic compounds. Its molecular weight is 252.07 .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
Molecular Structure Analysis
The molecular formula of this compound is C10H6BrNO2 . This compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions can be promoted by heterogeneous and homogeneous catalysts .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 252.07 and a density of 1.7±0.1 g/cm3 .
Scientific Research Applications
Fluorescent Brightening Agents
5-Bromoquinoline-8-carboxylic acid derivatives have been explored for their potential use as fluorescent brightening agents. Rangnekar and Shenoy (1987) synthesized 2-aryl-6-substituted quinolines, which included derivatives of this compound, and evaluated their effectiveness as brightening agents. These compounds demonstrated potential due to their fluorescent properties (Rangnekar & Shenoy, 1987).
Photolabile Protecting Group for Carboxylic Acids
A derivative of 5-bromoquinoline, specifically 8-bromo-7-hydroxyquinoline (BHQ), has been developed as a photolabile protecting group for carboxylic acids. Fedoryak and Dore (2002) reported that BHQ has a higher single photon quantum efficiency compared to other photolabile groups, and it is sensitive to multiphoton-induced photolysis, making it useful for in vivo applications. Its low fluorescence and increased solubility make it advantageous as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Bifunctional Derivatives
Bifunctional derivatives of 8-methylquinoline-5-carboxylic acid, which is structurally related to this compound, were synthesized by Gracheva, Kovel'man, and Tochilkin (1982). These derivatives were studied for their potential in various chemical applications, showcasing the versatility of quinoline derivatives in synthetic chemistry (Gracheva, Kovel'man, & Tochilkin, 1982).
Colorimetric Reagent for Ruthenium
5-Hydroxyquinoline-8-carboxylic acid, a compound related to this compound, has been used as a colorimetric reagent for ruthenium detection. Breckenridge and Singer (1947) developed a method for the quantitative determination of ruthenium using this reagent, demonstrating its utility in analytical chemistry (Breckenridge & Singer, 1947).
Microwave-Assisted Amination
A study by Wang, Magnin, and Hamann (2003) explored the rapid preparation of aminoquinolines from aryl bromides under microwave conditions. This included the use of 5-bromo-8-cyanoquinoline, a derivative of this compound, demonstrating its application in innovative synthetic methodologies (Wang, Magnin, & Hamann, 2003).
Antimicrobial Properties
A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline, a related compound to this compound. Krishna (2018) investigated these derivatives for their in vitro antimicrobial activities, revealing potent antibacterial and antifungal activities among certain synthesized compounds (Krishna, 2018).
Safety and Hazards
Future Directions
Quinoline and its derivatives have potential biological and pharmaceutical activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The future of 5-Bromoquinoline-8-carboxylic acid lies in its potential to advance scientific breakthroughs.
Mechanism of Action
Target of Action
This compound belongs to the quinoline family, which is known for its diverse biological activities and potential therapeutic applications
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with dna synthesis . The exact mechanism of 5-Bromoquinoline-8-carboxylic acid would depend on its specific molecular targets.
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities
Result of Action
As a member of the quinoline family, it may share some of the biological activities observed in other quinoline derivatives, such as antimicrobial, antifungal, antimalarial, and anticancer activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
5-Bromoquinoline-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the mitochondria, where it can affect energy production and metabolic processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy metabolism .
properties
IUPAC Name |
5-bromoquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUUZMMJKRMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731459 | |
Record name | 5-Bromoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
928839-62-7 | |
Record name | 5-Bromoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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